7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the condensation of activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, an isoxazole ring, and a carboxamide group. Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Scientific Research Applications
Synthesis and Derivative Applications
- 7-Methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide and its derivatives are synthesized for specific applications in medicinal chemistry. Abu‐Hashem, Al-Hussain, and Zaki (2020) discussed the synthesis of related benzodifuran compounds with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Applications in Antitumor Research
- Compounds like this compound are studied for their antitumor properties. Stevens et al. (1984) synthesized and studied the chemistry of similar imidazotetrazines, which showed curative activity against certain types of leukemia (Stevens et al., 1984).
Anticholinesterase Activity
- Luo et al. (2005) researched compounds with structural similarities to this compound, focusing on their potential as anticholinesterase agents, which could be beneficial in treating conditions like Alzheimer's disease (Luo et al., 2005).
Application in Synthesis of Novel Heterocyclic Compounds
- Patankar et al. (2008) utilized benzofuran derivatives for the synthesis of novel polycyclic heteroaromatic compounds, demonstrating the versatility of these compounds in chemical synthesis (Patankar et al., 2008).
Development of Antagonists and Inhibitors
- Research includes the development of specific antagonists and inhibitors for medical applications. For instance, Ikemoto et al. (2005) described a synthesis method for an orally active CCR5 antagonist, showcasing the therapeutic potential of similar compounds (Ikemoto et al., 2005).
Applications in Alzheimer's Disease Treatment
- Lee et al. (2018) developed a series of compounds with structural similarities to inhibit histone deacetylase, demonstrating potential in treating Alzheimer's disease (Lee et al., 2018).
Future Directions
Properties
IUPAC Name |
7-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-13-8-4-5-10-9-14(22-15(10)13)16(20)18-17-11-6-2-3-7-12(11)19-23-17/h4-5,8-9H,2-3,6-7H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKQVJOCOQDKTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C4CCCCC4=NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.